Calcium permanganate

Descripción general

Descripción

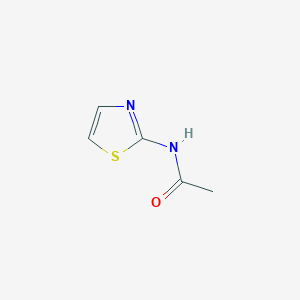

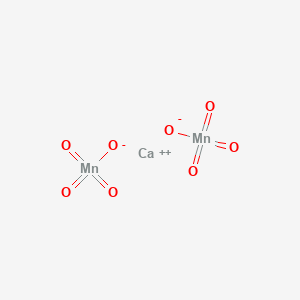

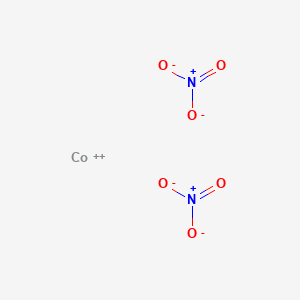

Calcium permanganate is an oxidizing agent and chemical compound with the chemical formula Ca(MnO4)2 . This salt consists of the metal calcium and two permanganate ions .

Synthesis Analysis

The salt is prepared from the reaction of potassium permanganate with calcium chloride . It can also be prepared by reacting manganese dioxide with a solution of calcium hypochlorite and a little bit of calcium hydroxide to increase the pH level . Another method involves the use of advanced electrochemical oxidation for the simultaneous removal of manganese and generation of permanganate .Molecular Structure Analysis

The molecular structure of calcium permanganate consists of one calcium ion and two permanganate ions . The chemical formula is Ca(MnO4)2 and the molar mass is 277.9493 g/mol .Chemical Reactions Analysis

Calcium permanganate is a strong oxidizing agent . It can accelerate the burning of combustible material . In a study, it was found that with increasing calcium ion concentration, the sedimentation speed was significantly accelerated, and calcium ions promoted permanganate function by electrically neutralizing surface bridging .Physical And Chemical Properties Analysis

Calcium permanganate appears as purple crystals . It has a density of 2.49 g/cm3 and decomposes at a melting point of 140 °C . It is soluble in water and ammonium hydroxide but decomposes in alcohol .Aplicaciones Científicas De Investigación

Enhancing Algal Coagulation in Water Treatment : Studies have shown that permanganate, when used as a preoxidant, can significantly enhance the removal of algae by coagulation in water treatment processes. This improvement is attributed to the ability of permanganate to cause algae cells to release extracellular organic matter, which aids in cell aggregation and subsequent removal. The presence of calcium ions further enhances this effect (Chen, Yeh, & Tseng, 2008).

Algae Cell Aggregation Mechanism : Research has explored the mechanism by which permanganate facilitates algae cell aggregation in water. The addition of calcium ions to the system containing permanganate and algae leads to a more significant aggregation of algae cells. This is likely due to the interaction between the manganese dioxide formed during permanganate reduction and the algae cells, aided by the presence of calcium ions (Chen & Yeh, 2005).

Analytical Chemistry Applications : Calcium permanganate has been used in analytical chemistry for the determination of calcium in biological samples, such as serum and saliva. It is involved in methods like colorimetric estimation with ocresolphthalein complexone and atomic absorption spectroscopy (Stern & Lewis, 1957; Newbrun, 1961).

Determining Calcium Content in Products : The potassium permanganate titrimetric method is an established approach for determining the calcium content in calcium supplementation products. This method involves precipitating calcium as oxalate, followed by titration with potassium permanganate (Jiang Jian-bin, 2007).

Gold Leaching in Mining : In the mining industry, calcium permanganate has been studied for its role in the leaching of gold from oxide ores. The process involves using strong oxidants like permanganate in alkaline glycine solutions to enhance the leach rate and recovery of gold (Oraby, Eksteen, & O'Connor, 2020).

Agricultural Waste Combustion : Research has investigated the use of calcium oxide and potassium permanganate in the combustion of agricultural waste, such as wheat bran and beet pulp. This application aims to reduce air pollutants and optimize the thermal conversion process in low-power boilers (Najser et al., 2022).

Safety And Hazards

Calcium permanganate is noncombustible, but being a strong oxidizing agent, it will accelerate the burning of combustible material . If the combustible material is finely divided, the resulting mixture may be explosive . Contact with liquid combustible materials may result in spontaneous ignition . Contact with sulfuric acid may cause fires or explosions .

Direcciones Futuras

Propiedades

IUPAC Name |

calcium;dipermanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2Mn.8O/q+2;;;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSMCTNXSYZEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(MnO4)2, CaMn2O8 | |

| Record name | Calcium permanganate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_permanganate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015791 | |

| Record name | Calcium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium permanganate is a purple crystalline solid. It is used as a disinfectant and deodorizer, in water purification, and for many other uses., Violet to purple crystals (tends to adsorb water from air and become liquid); [HSDB] | |

| Record name | CALCIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/312 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium permanganate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water | |

| Record name | CALCIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/966 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.4 g/cu cm | |

| Record name | CALCIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/966 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Calcium permanganate | |

Color/Form |

Violet or dark-purple deliquescent crystals | |

CAS RN |

10118-76-0 | |

| Record name | CALCIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/312 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium permanganate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PERMANGANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720Y4E8F5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/966 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)

![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)